molecular formula C18H14F3N3O B6056990 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

カタログ番号 B6056990
分子量: 345.3 g/mol
InChIキー: OSXANKWFZOQAMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by inhibiting the activity of specific enzymes that are involved in the growth and survival of cancer cells.

作用機序

4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of specific protein kinases that are involved in the growth and survival of cancer cells. Specifically, 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide inhibits the activity of BTK, ITK, and TEC, which are involved in the signaling pathways that regulate cell proliferation, survival, and apoptosis. By inhibiting these enzymes, 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can prevent the growth and survival of cancer cells, leading to tumor regression and improved survival.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can inhibit the activity of several protein kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. In vivo studies have shown that 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can inhibit tumor growth and improve survival in animal models of cancer. Additionally, 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

実験室実験の利点と制限

One of the main advantages of 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide for lab experiments is its specificity for BTK, ITK, and TEC, which makes it a useful tool for studying the role of these enzymes in cancer biology. Additionally, 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models of cancer. However, one limitation of 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide with other drugs that target different pathways involved in cancer growth and survival. Additionally, further studies are needed to investigate the potential of 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide as a treatment for specific types of cancer, such as lymphoma and leukemia. Finally, more research is needed to understand the long-term safety and efficacy of 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide in clinical trials, as well as its potential for use in personalized medicine approaches.

合成法

The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves several steps, starting with the reaction of 4-(trifluoromethyl)benzyl chloride with 1H-imidazole in the presence of a base to form 4-(1H-imidazol-1-ylmethyl)benzyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of a catalyst to form the final product, 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide. The overall yield of this synthesis method is around 30%.

科学的研究の応用

4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have demonstrated that 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide inhibits the activity of several protein kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. In vivo studies have shown that 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can inhibit tumor growth and improve survival in animal models of cancer.

特性

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c19-18(20,21)15-5-7-16(8-6-15)23-17(25)14-3-1-13(2-4-14)11-24-10-9-22-12-24/h1-10,12H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXANKWFZOQAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。